molecular formula C8H18ClN B1485220 2,2-Dimethylhex-5-en-1-amine hydrochloride CAS No. 1687739-27-0

2,2-Dimethylhex-5-en-1-amine hydrochloride

Cat. No. B1485220
CAS RN: 1687739-27-0
M. Wt: 163.69 g/mol
InChI Key: SWMGHYHXVSLYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylhex-5-en-1-amine hydrochloride, commonly abbreviated as DMHA, is an organic compound used in scientific research and laboratory experiments. It is a derivative of the stimulant octodrine, and is structurally related to compounds such as ephedrine and pseudoephedrine. DMHA is a sympathomimetic amine, meaning it has the ability to mimic the activity of the sympathetic nervous system, and is commonly used in laboratory experiments to study the effects of sympathomimetic drugs on the body.

Scientific Research Applications

Application in Asymmetric Hydrophosphination Reactions

The compound has been utilized in the development of a novel chiral palladacycle, which is employed in asymmetric hydrophosphination reactions. This involves the use of an amine ligand synthesized through a multi-step process, with its application in promoting asymmetric reactions between diphenylphosphine and dimethyl acetylenedicarboxylate, resulting in stereo-isomeric products (Yap et al., 2014).

Environmental Impact Assessment

Research includes assessing the dissipation of 2,4-D (a related compound) in soils. The focus is on understanding how different forms of the compound, including its amine salt version, behave in various environmental conditions, particularly regarding their persistence and breakdown in soil (Wilson et al., 1997).

Investigation in Synthesis and Identification

The compound has been investigated in the synthesis and identification processes of related substances, particularly in the context of psychoactive effects. The focus here is on understanding the chemical properties, synthesis methods, and analysis techniques for derivatives of the compound (Power et al., 2015).

Platinum-Promoted Cyclization Reactions

Studies have explored the role of this compound in platinum-promoted cyclization reactions of amino olefins. This research delves into the chemical mechanisms and outcomes of these reactions, highlighting the compound's reactivity and potential applications in complex chemical processes (Ambuehl et al., 1978).

Combustion Chemistry Studies

There's research on the combustion chemistry of compounds like 2,5-dimethylhexane, which are structurally similar. These studies aim to understand the combustion characteristics of such compounds under various conditions, which can have implications for the development of alternative fuels and combustion technologies (Sarathy et al., 2014).

Microwave-Assisted Protection of Amines

Research has been conducted on the microwave-assisted protection of primary amines, including those structurally related to 2,2-Dimethylhex-5-en-1-amine hydrochloride. This involves investigating efficient ways to protect and deprotect amines, which is crucial in various chemical synthesis processes (Walia et al., 2013).

properties

IUPAC Name

2,2-dimethylhex-5-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-4-5-6-8(2,3)7-9;/h4H,1,5-7,9H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMGHYHXVSLYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylhex-5-en-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.